4-(Bromomethyl)-2,6-dimethoxyphenol
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Overview
Description
4-(Bromomethyl)-2,6-dimethoxyphenol is an organic compound characterized by a bromomethyl group attached to a phenolic ring with two methoxy groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,6-dimethoxyphenol typically involves the bromination of 2,6-dimethoxyphenol. One common method includes the use of hydrobromic acid (HBr) in the presence of a suitable solvent. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2,6-dimethoxyphenol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido derivatives, while oxidation with potassium permanganate produces quinones .
Scientific Research Applications
4-(Bromomethyl)-2,6-dimethoxyphenol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes .
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2,6-dimethoxyphenol involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The methoxy groups may enhance the compound’s solubility and facilitate its interaction with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Used as an intermediate in the synthesis of pharmaceuticals.
4-(Bromomethyl)benzene: A simpler analog used in various organic synthesis reactions.
4-(Bromomethyl)coumarin: Known for its applications in fluorescent probes and biological assays .
Uniqueness
4-(Bromomethyl)-2,6-dimethoxyphenol is unique due to the presence of both bromomethyl and methoxy groups on the phenolic ring.
Biological Activity
4-(Bromomethyl)-2,6-dimethoxyphenol is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a bromomethyl group, which enhances its reactivity compared to similar compounds lacking this substitution. The presence of two methoxy groups at the 2 and 6 positions on the phenolic ring contributes to its stability and solubility in organic solvents. These structural characteristics suggest potential interactions with biological targets, including enzymes and receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The bromomethyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. This is particularly relevant in the context of drug design, where targeting specific enzymes can modulate metabolic pathways.
- Antioxidant Activity : Compounds with similar structures have shown antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases. For instance, related phenolic compounds have demonstrated significant free-radical scavenging abilities in various assays .
- Polypharmacology : The compound's ability to interact with multiple biological targets makes it a candidate for developing therapies that require simultaneous modulation of different pathways .
Synthesis
The synthesis of this compound typically involves the bromination of 2,6-dimethoxyphenol followed by a methylation reaction. This process can yield various derivatives that may exhibit enhanced biological activities.
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of phenolic compounds derived from similar structures. For instance, compounds synthesized from this compound exhibited significant activity in DPPH and FRAP assays, indicating their potential as effective antioxidants .
Case Studies
- Antitumor Activity : A study investigating the cytotoxic effects of related phenolic compounds on cholangiocarcinoma cells found that derivatives similar to this compound showed promising results in inhibiting cell growth .
- Neuroprotective Effects : Another research project explored the effects of related compounds on neuronal cells. It was found that these compounds could reduce sodium currents in neurons, suggesting a potential application in treating neuropsychiatric disorders .
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C9H11BrO3 |
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Molecular Weight |
247.09 g/mol |
IUPAC Name |
4-(bromomethyl)-2,6-dimethoxyphenol |
InChI |
InChI=1S/C9H11BrO3/c1-12-7-3-6(5-10)4-8(13-2)9(7)11/h3-4,11H,5H2,1-2H3 |
InChI Key |
LQLCUPDMAMTGCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CBr |
Origin of Product |
United States |
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